molecular formula C16H14FN3O4S B5161455 N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide

Cat. No.: B5161455
M. Wt: 363.4 g/mol
InChI Key: BJOKZIKNHSQBOF-UHFFFAOYSA-N
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Description

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as EN9, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of carbonothioylamides and has been studied for its potential use in various fields, including pharmacology, biochemistry, and biotechnology.

Scientific Research Applications

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has been studied for its potential use in various scientific research fields. One of the primary applications of this compound is in pharmacology, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
This compound has also been studied for its potential use in biochemistry and biotechnology. It has been shown to inhibit the activity of certain enzymes, making it useful in enzyme assays and as a tool for studying enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, including carbonic anhydrases and histone deacetylases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to inhibit the activity of carbonic anhydrases, which play a role in regulating pH in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide has a number of advantages and limitations for lab experiments. One advantage is its specificity for certain enzymes, which makes it useful as a tool for studying enzyme kinetics and for developing enzyme assays. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide. One potential direction is the development of this compound as an anticancer drug. Further studies are needed to determine its efficacy in vivo and to identify potential side effects and toxicity. Another potential direction is the development of this compound as a tool for studying enzyme kinetics and for developing enzyme assays. Further studies are needed to determine its specificity for different enzymes and to optimize its use in these applications. Finally, this compound may have potential as a fluorescent probe in biological imaging, and further studies are needed to explore this potential application.

Synthesis Methods

The synthesis of N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide involves the reaction of 4-ethoxy-2-nitroaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 4-fluorobenzoyl chloride to yield this compound. The reaction scheme is shown below:

Properties

IUPAC Name

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S/c1-2-24-12-7-8-13(14(9-12)20(22)23)18-16(25)19-15(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOKZIKNHSQBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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